4-(2-methylphenyl)piperazin-1-amine dihydrochloride
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Overview
Description
4-(2-methylphenyl)piperazin-1-amine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
4-(2-methylphenyl)piperazin-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the receptor’s active site, altering its conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyphenyl)piperazin-1-amine
- 4-(2-fluorophenyl)piperazin-1-amine
- 4-(2-chlorophenyl)piperazin-1-amine
Uniqueness
4-(2-methylphenyl)piperazin-1-amine dihydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable tool in various research applications .
Properties
CAS No. |
2751615-40-2 |
---|---|
Molecular Formula |
C11H19Cl2N3 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.